(R)-5,8-Difluorochroman-4-amine
Übersicht
Beschreibung
(R)-5,8-Difluorochroman-4-amine, also known as Ro 64-0802, is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This compound has gained interest in the scientific community for its potential therapeutic applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
(R)-5,8-Difluorochroman-4-amine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been investigated for its potential use in the treatment of obesity, diabetes, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
(R)-5,8-Difluorochroman-4-amine works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, (R)-5,8-Difluorochroman-4-amine increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
(R)-5,8-Difluorochroman-4-amine has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain by increasing the levels of anandamide in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the endocannabinoid system. In addition, (R)-5,8-Difluorochroman-4-amine has been investigated for its potential use in the treatment of obesity and diabetes by regulating appetite and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-5,8-Difluorochroman-4-amine has several advantages for lab experiments. It is a highly selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. It also has good pharmacokinetic properties, which allows for easy administration and measurement in animal models. However, (R)-5,8-Difluorochroman-4-amine has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for the study of (R)-5,8-Difluorochroman-4-amine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its effects on other physiological processes such as sleep, memory, and immune function. In addition, there is a need to develop more potent and selective inhibitors of FAAH that can be used in clinical trials for the treatment of various diseases.
Conclusion:
(R)-5,8-Difluorochroman-4-amine is a selective inhibitor of FAAH that has gained interest in the scientific community for its potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves modulating the endocannabinoid system, which plays a crucial role in regulating various physiological processes. While it has several advantages for lab experiments, it also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of (R)-5,8-Difluorochroman-4-amine in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(4R)-5,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHGXVMUVYBWQO-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC(=C2[C@@H]1N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214482 | |
Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,8-Difluorochroman-4-amine | |
CAS RN |
911826-12-5 | |
Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911826-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4R)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.